3-Bromo-2,4,6-trifluorobenzenesulfonyl chloride (CAS 2154410-88-3) is a highly functionalized, multi-electrophilic building block primarily utilized in the synthesis of isoform-selective voltage-gated sodium channel (NaV) inhibitors [1]. Featuring a highly reactive sulfonyl chloride group for primary sulfonamide formation, an activated para-fluorine (position 4) for regioselective nucleophilic aromatic substitution (SNAr), and a 3-bromo substituent for orthogonal transition-metal-catalyzed cross-coupling, this compound streamlines the assembly of complex diaryl sulfonamides [2]. It is particularly valued in medicinal chemistry and pharmaceutical procurement for directly installing the critical 2,6-difluorobenzenesulfonamide motif, which is essential for achieving CNS penetration, metabolic stability, and strict target selectivity in antiepileptic drug development [2].
Substituting this specific building block with simpler commercially available analogs, such as 2,3,4-trifluorobenzenesulfonyl chloride or 5-chloro-2-fluorobenzenesulfonyl chloride, fundamentally alters the downstream pharmacological and chemical profile of the synthesized library [1]. The absence of the symmetrical 2,6-difluoro pattern leads to a quantifiable loss in target selectivity—specifically failing to spare the NaV1.1 isoform, which can cause severe proconvulsant off-target effects—and significantly reduces metabolic stability [2]. Furthermore, replacing the compound with 2,4,6-trifluorobenzenesulfonyl chloride removes the essential 3-bromo handle, eliminating the ability to perform late-stage orthogonal functionalization (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) required to optimize the steric and electronic properties of the central phenyl ring during lead optimization [1].
In the synthesis of complex aryl sulfonamides, 3-bromo-2,4,6-trifluorobenzenesulfonyl chloride serves as a superior electrophile for regioselective amination compared to alternative isomers like 2,3,4-trifluorobenzenesulfonyl chloride [1]. Following initial sulfonamide formation, the strong electron-withdrawing effect of the sulfonyl group combined with the ortho-fluorines highly activates the fluorine at the 4-position for SNAr displacement by amines [1]. Patent literature demonstrates that while 2,3,4-trifluorobenzenesulfonyl chloride can be used as a baseline comparator to yield mono-fluoro analogs (e.g., 46% yield in specific amination steps), the 3-bromo-2,4,6-trifluoro scaffold uniquely allows for the retention of the critical 2,6-difluoro pattern while providing an orthogonal bromo handle for subsequent elaboration, a major processability advantage for library synthesis [1].
| Evidence Dimension | Regioselective amination and structural retention |
| Target Compound Data | Yields 3-bromo-2,6-difluoro-4-amino pattern (retains 2,6-difluoro motif and bromo handle) |
| Comparator Or Baseline | 2,3,4-trifluorobenzenesulfonyl chloride (yields mono-fluoro core, lacks symmetrical difluoro pattern) |
| Quantified Difference | Enables orthogonal functionalization at position 3 while maintaining the strict 2,6-difluoro SAR requirement |
| Conditions | Nucleophilic aromatic substitution (SNAr) with amines following sulfonamide formation |
Procurement of this specific isomer is essential for synthetic routes requiring both a 2,6-difluoro structural motif and a halogen handle for late-stage cross-coupling.
The primary value of procuring 3-bromo-2,4,6-trifluorobenzenesulfonyl chloride lies in its ability to install a 2,6-difluorobenzenesulfonamide core, which is quantitatively superior to mono-fluoro baselines [1]. In the development of CNS-penetrant NaV1.6 inhibitors, replacing a baseline 5-chloro-2-fluorobenzenesulfonamide core with the 2,6-difluoro core (derived directly from this precursor) resulted in a 7-fold improvement in NaV1.6 inhibitory potency [1]. More importantly, this substitution markedly increased the selectivity for NaV1.6 over the NaV1.1 isoform, a critical safety requirement for antiepileptic therapeutics to avoid inhibiting inhibitory interneurons, which would cause proconvulsant effects [1].
| Evidence Dimension | NaV1.6 Inhibitory Potency and Selectivity |
| Target Compound Data | 2,6-difluoro core (derived from target): 7-fold increase in NaV1.6 potency |
| Comparator Or Baseline | 5-chloro-2-fluoro core (baseline mono-fluoro analog) |
| Quantified Difference | 7-fold improvement in potency with markedly increased NaV1.1 selectivity |
| Conditions | Whole-cell automated voltage-clamp assay in human sodium channel isoforms |
Buyers developing isoform-selective ion channel therapeutics must prioritize this precursor to achieve the strict selectivity margins required for clinical safety.
Beyond target binding, the specific substitution pattern afforded by 3-bromo-2,4,6-trifluorobenzenesulfonyl chloride directly improves the pharmacokinetic profile of the resulting drug candidates [1]. Structure-activity relationship (SAR) studies indicate that incorporating the 2,6-difluoro motif via this precursor significantly enhances metabolic stability in human liver microsomes compared to mono-fluoro or unfluorinated baselines [1]. Additionally, when paired with appropriate tail groups, the 2,6-difluoro core maintains a low multidrug resistance protein 1 (MDR1) efflux ratio, ensuring moderate to high brain penetration which is an absolute prerequisite for CNS-targeted antiepileptic efficacy [1].
| Evidence Dimension | Metabolic stability and CNS penetration |
| Target Compound Data | 2,6-difluoro motif provides high metabolic stability and low MDR1 efflux |
| Comparator Or Baseline | Mono-fluoro sulfonamide cores |
| Quantified Difference | Markedly increased metabolic stability while maintaining required brain-to-plasma (B/P) ratios |
| Conditions | In vitro human liver microsome stability and MDR1-transfected MDCKII cell efflux assays |
Selecting this exact building block prevents downstream pharmacokinetic failures by hardwiring metabolic resistance and CNS penetrance into the molecular core.
The primary industrial application for this compound is as a core building block for selective voltage-gated sodium channel inhibitors. It is specifically procured to target NaV1.6 for the treatment of SCN8A-related early infantile epileptic encephalopathy (EIEE13) and other refractory epilepsies, where sparing NaV1.1 is critical [1].
This compound is ideal for medicinal chemistry programs requiring the rapid assembly of CNS-active sulfonamides. The built-in 2,6-difluoro pattern ensures metabolic stability and low MDR1 efflux, making it a superior starting material compared to unfluorinated or mono-fluorinated analogs [2].
Highly suited for automated or parallel library synthesis in drug discovery. The para-fluorine can be displaced via SNAr with various amines, followed by Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the 3-bromo position, allowing chemists to efficiently explore diverse chemical space around a privileged scaffold [1].